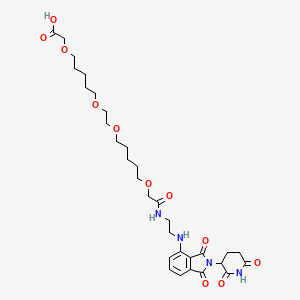

Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH

Beschreibung

Evolution of Immunomodulatory Drugs (IMiDs) as Chemical Probes

The story of this compound begins with the evolution of a class of drugs known as Immunomodulatory Drugs (IMiDs®). jove.com These synthetic analogs of thalidomide (B1683933) were initially developed to enhance immunomodulatory and anticancer properties while improving safety profiles. jove.com

Pomalidomide (B1683931) is a third-generation immunomodulatory drug, following thalidomide and lenalidomide (B1683929). biorxiv.org As derivatives of thalidomide, these compounds have a well-established history in the treatment of various cancers, particularly multiple myeloma. jove.combiorxiv.org Pomalidomide itself is a potent, orally available antineoplastic agent. nih.gov Its mechanisms of action are multifaceted, including direct anti-myeloma effects, and modulation of the tumor microenvironment through anti-angiogenic, anti-inflammatory, and immunomodulatory activities. nih.govresearchgate.net

A pivotal breakthrough in understanding the action of IMiDs was the discovery that they bind directly to Cereblon (CRBN). nih.govnih.gov CRBN is a substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. frontiersin.org By binding to CRBN, pomalidomide effectively "hijacks" this E3 ligase, altering its substrate specificity. This leads to the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates, that would not typically be targeted by this ligase. Key neosubstrates of pomalidomide-bound CRBN include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells. jove.comfrontiersin.org

Overview of Targeted Protein Degradation (TPD) Modalities

The ability of pomalidomide to recruit CRBN to new protein targets laid the groundwork for its use in two major TPD strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.

PROTACs are heterobifunctional molecules engineered to induce the degradation of a specific protein of interest. They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (like pomalidomide for CRBN), and a chemical linker that connects the two. By simultaneously binding to both the target protein and the E3 ligase, a PROTAC forms a ternary complex. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the proteasome. This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules.

Molecular glues, like IMiDs, are typically smaller, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein. Unlike the rationally designed, two-headed structure of PROTACs, molecular glues often work by binding to the E3 ligase and creating a new molecular surface that is complementary to a "neosubstrate" protein, effectively "gluing" them together. adooq.com The discovery of molecular glues was often serendipitous, whereas PROTACs are intentionally designed to target a specific protein. wisc.edu

| Feature | Proteolysis-Targeting Chimeras (PROTACs) | Molecular Glues |

| Structure | Heterobifunctional (two ligands joined by a linker) | Monovalent (single small molecule) |

| Mechanism | Induces proximity by binding target and E3 ligase simultaneously | Induces or stabilizes protein-protein interactions, often by altering protein surfaces |

| Discovery | Generally rationally designed wisc.edu | Often discovered serendipitously wisc.edu |

| Size | Larger molecular weight | Smaller molecular weight |

Significance of Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH as a Synthesized E3 Ligase Ligand-Linker Conjugate

This compound is a pre-fabricated chemical entity that provides researchers with a ready-to-use building block for the synthesis of PROTACs. adooq.comwisc.edu It consists of the pomalidomide core, which serves as the CRBN E3 ligase ligand, attached to a specific linker that terminates in a carboxylic acid (-COOH) group. adooq.comwisc.edu

The significance of this compound lies in its modularity and efficiency for PROTAC development. The terminal carboxylic acid provides a reactive handle for chemists to readily conjugate this ligand-linker moiety to a ligand for virtually any protein of interest. This streamlines the process of creating novel PROTACs for research and therapeutic development. The specific structure of the linker itself is crucial, as its length, rigidity, and composition can significantly impact the stability and efficacy of the resulting PROTAC in forming a productive ternary complex. wisc.edu

While detailed research findings and specific degradation data for PROTACs utilizing this exact "this compound" conjugate are not widely available in published literature, its importance is clear. It represents a valuable tool for the rapid generation of libraries of pomalidomide-based PROTACs. Researchers can use such conjugates to systematically explore the effects of different target protein ligands and linker variations on degradation efficiency and selectivity. The development and commercial availability of standardized ligand-linker conjugates like this one are instrumental in advancing the field of targeted protein degradation by accelerating the discovery of new therapeutic candidates.

Eigenschaften

IUPAC Name |

2-[5-[2-[5-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-2-oxoethoxy]pentoxy]ethoxy]pentoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N4O11/c36-25-11-10-24(29(40)34-25)35-30(41)22-8-7-9-23(28(22)31(35)42)32-12-13-33-26(37)20-45-16-5-1-3-14-43-18-19-44-15-4-2-6-17-46-21-27(38)39/h7-9,24,32H,1-6,10-21H2,(H,33,37)(H,38,39)(H,34,36,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYIZKATTGMJTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)COCCCCCOCCOCCCCCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44N4O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pomalidomide C2 Amido C1 O C5 O C1 2 Cooh and Analogous Conjugates

Strategies for Pomalidomide (B1683931) Derivatization and Linker Integration

Direct alkylation of the aromatic amine of pomalidomide with alkyl halides represents one possible route for linker attachment. rsc.orgresearchgate.net This method involves forming a C-N bond between the pomalidomide's primary aromatic amine and an electrophilic carbon on the linker.

However, this approach is often considered an inferior strategy and generally suffers from significant drawbacks. frontiersin.orgrsc.orgnih.govnih.gov The aromatic amine of pomalidomide exhibits low nucleophilicity, which can lead to slow reaction rates and the need for harsh reaction conditions. rsc.orgrsc.org Furthermore, the reaction often demonstrates poor chemoselectivity, resulting in low yields of the desired product and the formation of multiple byproducts, which complicates purification. frontiersin.orgnih.govnih.gov

Table 1: Challenges in Pomalidomide Derivatization via Alkylation

| Challenge | Description | Source(s) |

|---|---|---|

| Low Nucleophilicity | The aromatic amine of pomalidomide is a weak nucleophile, leading to slow reaction kinetics. | rsc.org, rsc.org |

| Poor Chemoselectivity | The reaction can lead to multiple alkylation products and other side reactions, making it difficult to isolate the desired conjugate. | nih.gov, nih.gov, frontiersin.org |

| Low Yields | Due to the issues of low reactivity and selectivity, the overall yields of the desired pomalidomide-linker conjugate are often poor. | nih.gov, frontiersin.org |

A more common and readily achievable method for linker integration is the acylation of pomalidomide's aromatic amine. rsc.orgnih.gov This reaction involves forming a stable amide bond between the amine and a linker containing a carboxylic acid derivative, such as an acyl chloride. nih.gov This approach is frequently utilized for its reliability and generally higher yields compared to alkylation. rsc.orgnih.gov

Numerous protocols describe the coupling of pomalidomide with various acyl chloride-bearing linkers, typically conducted in a solvent like tetrahydrofuran (B95107) (THF) under reflux conditions. nih.gov While effective, a potential side reaction to consider is the acylation of the glutarimide (B196013) nitrogen. nih.gov A significant drawback of this strategy is that the resulting amide bond adds additional polar surface area and a hydrogen bond acceptor to the final PROTAC molecule. rsc.orgrsc.orgnih.gov This can negatively impact the physicochemical properties of the degrader, such as cell permeability, which is a critical factor for biological activity. rsc.orgrsc.org

Table 2: Representative Conditions for Pomalidomide Acylation

| Reagents and Conditions | Description | Source(s) |

|---|---|---|

| Linker-COCl, THF, reflux | Pomalidomide is reacted with a linker containing an acyl chloride functional group in tetrahydrofuran (THF) solvent at reflux temperature. | nih.gov |

| Bromoacetyl chloride or Chloroacetyl chloride | Pomalidomide is reacted with bromoacetyl or chloroacetyl chloride to introduce a reactive handle for further linker elaboration. | nih.gov |

Nucleophilic aromatic substitution (SNAr) on 4-fluorothalidomide is a widely used and highly effective strategy for synthesizing N-substituted pomalidomide conjugates. nih.govrsc.orgrsc.org This method provides a more selective and facile route compared to alkylation or acylation of pomalidomide itself. rsc.orgnih.gov The reaction involves the displacement of the fluorine atom on the 4-position of the phthalimide (B116566) ring by a primary or secondary amine present on the linker. nih.govrsc.org

The SNAr reaction is typically performed at elevated temperatures. rsc.org While dimethylformamide (DMF) has been a prevalent solvent, studies have shown it can decompose at high temperatures in the presence of amines, liberating dimethylamine (B145610) as a byproduct. frontiersin.orgrsc.org This can lead to the competitive formation of undesired 4-(dimethylamino)-thalidomide, complicating purification. frontiersin.orgrsc.org Consequently, dimethyl sulfoxide (B87167) (DMSO) is often recommended as a more stable solvent for this transformation. frontiersin.orgrsc.org Recent optimizations have shown that conducting the reaction at temperatures up to 130°C can enhance yields, particularly with primary amine nucleophiles. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times from overnight to as little as 15 minutes while achieving high yields. rsc.org

Table 3: Comparison of Solvents for SNAr Reaction on 4-Fluorothalidomide

| Solvent | Advantage(s) | Disadvantage(s) | Source(s) |

|---|---|---|---|

| Dimethylformamide (DMF) | Commonly used in initial reports. | Can decompose at high temperatures (>90°C) to form dimethylamine, leading to byproduct formation. | rsc.org, frontiersin.org |

| Dimethyl sulfoxide (DMSO) | More thermally stable, reducing byproduct formation and leading to cleaner reactions and higher yields. | Higher boiling point can require more energy for removal. | rsc.org, frontiersin.org |

Linker Design Principles in PROTAC Synthesis

The linker connecting the pomalidomide moiety to the POI-binding ligand is not merely a spacer but a critical determinant of the PROTAC's efficacy. Its characteristics, including length, rigidity, composition, and attachment points, profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for successful protein degradation. researchgate.netnih.gov Therefore, linker design and optimization are central to the development of potent and selective degraders. nih.gov

The length of the linker is a crucial parameter that must be empirically optimized for each specific POI and E3 ligase pair. nih.govexplorationpub.com An optimal linker length facilitates the productive formation of the ternary complex. If the linker is too short, steric hindrance can prevent the POI and E3 ligase from binding simultaneously. explorationpub.comresearchgate.net Conversely, if the linker is excessively long, it may not effectively bring the two proteins into the close proximity required for efficient ubiquitination. explorationpub.comresearchgate.netwisc.edu

Linker rigidity also plays a key role. Linkers are broadly categorized as flexible or rigid. nih.gov

Flexible linkers , such as alkyl chains and polyethylene (B3416737) glycol (PEG) chains, are the most common type. nih.govresearchgate.net They provide conformational flexibility that can help the PROTAC adopt a favorable orientation for ternary complex formation. However, high flexibility can sometimes be detrimental to forming a stable complex.

Table 4: Common Linker Types and Their Properties in PROTAC Design

| Linker Type | Common Examples | Key Properties | Source(s) |

|---|---|---|---|

| Flexible | Alkyl chains, Polyethylene Glycol (PEG) | Provides conformational freedom; most widely used. | researchgate.net, nih.gov |

| Rigid | Cycloalkanes (piperazine, piperidine), Alkynes, Triazoles | Reduces conformational entropy; can improve ternary complex stability and physicochemical properties. | , researchgate.net, nih.gov |

The specific position on the pomalidomide ligand where the linker is attached is another critical variable that can significantly impact the final PROTAC's properties. nih.govresearchgate.net Different attachment points can alter the vector and trajectory of the linker, which in turn affects the geometry of the ternary complex. nih.gov

For pomalidomide and related IMiDs, several positions have been explored for linker conjugation:

C4-position of the phthalimide ring: This is a very common attachment point, typically achieved via the SNAr reaction on 4-fluorothalidomide. researchgate.net PROTACs with linkers at this position have been shown to exhibit good stability. researchgate.net

C5-position of the phthalimide ring: Attaching the linker at the C5 position has also been investigated. nih.gov However, studies have shown that this can sometimes reduce the ability to degrade CRBN neosubstrates like IKZF1 compared to C4-linked analogues. nih.gov Selective functionalization at the C5 position has been explored to minimize off-target degradation of zinc-finger proteins, a known activity of pomalidomide itself. researchgate.net

Amide of the glutarimide ring: While less common for pomalidomide, this position has been used for thalidomide (B1683933) derivatives. nih.gov

Studies comparing different linker junctions have revealed that the attachment point significantly influences the aqueous stability of the pomalidomide conjugate and its ability to induce the degradation of CRBN's natural neosubstrates. nih.gov Therefore, the selection of the linker attachment site is a key strategic decision in designing PROTACs to achieve the desired activity profile while potentially minimizing off-target effects. researchgate.netnih.gov

Impact of Linker Physicochemical Properties (e.g., hydrophilicity) on Degrader Efficiency

The hydrophilicity of the linker is a key parameter that can be modulated to improve the physicochemical properties of a PROTAC. researchgate.net Highly hydrophobic linkers can lead to poor water solubility, which affects the molecule's behavior in physiological environments. nih.gov Conversely, incorporating hydrophilic moieties, such as polyethylene glycol (PEG) chains, can enhance water solubility and bioavailability. nih.govresearchgate.net The PEG linker in the potent PROTAC ARV-825, which conjugates a BRD4 inhibitor with pomalidomide, demonstrates how a linker's flexibility and properties can optimize the formation of the ternary complex and lead to significant anticancer efficacy. nih.gov

However, a balance must be struck. While hydrophilic linkers can improve solubility, hydrophobic linkers may enhance cell permeability. researchgate.net The composition of the linker must be carefully optimized to balance these properties. researchgate.net Furthermore, the attachment point of the linker to the pomalidomide scaffold can profoundly affect the degrader's aqueous stability and its ability to induce neosubstrate degradation, a secondary effect of some CRBN ligands. nih.gov For instance, studies have shown that the hydrolytic stability of thalidomide-based PROTACs is significantly affected by the linker junction. nih.govresearchgate.net Therefore, rational linker design involves modulating its length, chemical composition, flexibility, and attachment points to achieve optimal degradation potency, selectivity, and pharmacokinetic properties. researchgate.net

Advanced Synthetic Approaches for Pomalidomide Conjugates

The synthesis of pomalidomide-based PROTACs and their intermediates is often challenging, requiring multi-step procedures that can be time-consuming and low-yielding. rsc.orgrsc.org To overcome these hurdles, several advanced synthetic methodologies have been developed to streamline the production of these complex molecules.

Microwave-Assisted Synthesis for Accelerated Reaction Times

Microwave-assisted organic synthesis (MAOS) has proven to be a powerful tool for accelerating the development of pomalidomide conjugates. rsc.orgrsc.org Traditional synthesis, often involving a nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide, typically requires overnight heating and can result in low yields. rsc.org In contrast, microwave-assisted synthesis (MAS) can achieve high yields of pomalidomide building blocks in as little as 15 minutes, representing a dramatic reduction in reaction time compared to conventional methods. rsc.orgrsc.org This rapid, high-yielding approach circumvents the need for lengthy overnight reactions and often simplifies purification, sometimes eliminating the need for chromatography altogether. rsc.orgrsc.org The utility of MAS has been demonstrated in the synthesis of the clinical candidate ARV-110, highlighting its potential to significantly streamline degrader discovery programs. rsc.orgrsc.org

| Parameter | Conventional Method (Oil Bath) | Microwave-Assisted Synthesis (MAS) | Reference |

|---|---|---|---|

| Reaction Time | Overnight | < 30 minutes | rsc.org |

| Yield | Variable, often lower | High (e.g., 82% in 15 min) | rsc.org |

| Purification | Often requires chromatography | Often does not require chromatography | rsc.org |

One-Pot Synthesis Strategies for Rapid Degrader Library Generation

| Conjugate | Linker Type | Yield | Reference |

|---|---|---|---|

| 10b | Symmetrical secondary diamine | 50% | nih.gov |

| 10c | Symmetrical secondary diamine | 37% | nih.gov |

| 10d | Unsymmetrical azetidine | 62% | nih.gov |

| ARV-825 (10e) | Alkyl/Aromatic amine | 25% | nih.gov |

Challenges in the Synthesis of Pomalidomide-Conjugates and Optimization Strategies

The synthesis of pomalidomide-conjugates is frequently hampered by several challenges, including low yields, the formation of intractable byproducts, and prolonged reaction times. rsc.orgnih.govrsc.org A common synthetic route involves the SNAr reaction between 4-fluorothalidomide and an amine-containing linker. nih.gov However, this reaction often suffers from inconsistencies and side reactions. nih.gov

One significant challenge is byproduct formation related to the solvent. While DMF is a common solvent for these reactions, it can decompose at elevated temperatures to generate dimethylamine, which then acts as a competitive nucleophile, leading to an undesired byproduct and hindering purification. nih.gov Optimization strategies have identified DMSO as a superior solvent, minimizing this side reaction. nih.gov

Another challenge lies in the reactivity of the amine nucleophiles. Primary amines have been shown to give consistently lower yields than secondary amines in SNAr reactions with 4-fluorothalidomide. rsc.orgnih.gov This observation has been exploited as an optimization strategy; utilizing linkers with secondary amine functionalities can substantially improve reaction yields. nih.govnih.gov Furthermore, elevating the reaction temperature has been shown to dramatically shorten reaction times from hours to minutes while minimizing side products. rsc.org By carefully selecting solvents, optimizing nucleophile choice, and controlling reaction conditions (such as temperature), the synthesis of pomalidomide-conjugates can be made more reliable, efficient, and higher-yielding. nih.govrsc.org

Molecular Mechanism of Action: Cereblon Recruitment and Ubiquitination Pathways

Pomalidomide-Cereblon Binding and Complex Formation

The initial and critical step in the mechanism of action is the direct binding of the pomalidomide (B1683931) moiety to Cereblon, which is a key component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. rsc.orgsciepub.com

Pomalidomide acts as a direct ligand for Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex. nih.govnih.govresearchgate.net Biophysical and biochemical studies have demonstrated that pomalidomide, along with its analogs, physically interacts with and binds to CRBN. nih.govresearchgate.net This binding is specific and has been shown to be essential for the subsequent downstream effects, including the anti-proliferative and immunomodulatory activities associated with these compounds. nih.govashpublications.org The interaction is potent, with studies indicating that pomalidomide binds to the CRBN-DDB1 complex with significant affinity. researchgate.net The glutarimide (B196013) ring of the pomalidomide structure is crucial for this interaction, fitting into a specific binding pocket on the CRBN protein. nih.gov

The binding of pomalidomide to CRBN allosterically modulates the CRL4CRBN complex, effectively changing its substrate specificity. sciepub.combohrium.comrcsb.org In its native state, the CRL4CRBN complex targets a specific set of proteins for ubiquitination and subsequent degradation by the proteasome. However, when pomalidomide is bound to CRBN, it creates a new or enhanced binding surface on the ligase complex. rsc.org This modified surface can now recognize and bind to proteins that are not typically substrates of CRL4CRBN. rsc.orgbohrium.com These newly recognized proteins are referred to as "neo-substrates." rsc.org This ligand-dependent recruitment of neo-substrates is the cornerstone of the therapeutic action of pomalidomide-based compounds. bohrium.comrcsb.org

The binding of pomalidomide to CRBN induces significant conformational changes within the CRBN-DDB1 complex. biorxiv.org Cryo-electron microscopy studies have revealed that in the absence of a ligand, CRBN exists in an "open" conformation where its domains are separated. biorxiv.orgnih.gov Upon binding of pomalidomide, a portion of the CRBN-DDB1 complexes shift to a "closed" conformation. biorxiv.orgnih.gov In this closed state, the thalidomide-binding domain (TBD) of CRBN moves closer to its Lon domain, creating a more compact structure. biorxiv.org This conformational rearrangement is crucial for the stable recruitment of neo-substrates to the complex. biorxiv.org The pomalidomide molecule sits (B43327) within a binding pocket in the TBD, and its presence helps to stabilize the closed conformation, which is more favorable for neo-substrate binding. nih.gov

E3 Ubiquitin Ligase Complex: CRL4CRBN in Targeted Protein Degradation

The CRL4CRBN complex is a multi-protein machine that plays a central role in cellular protein homeostasis by marking proteins for destruction. sciepub.com Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH co-opts this machinery to eliminate specific disease-causing proteins.

The CRL4CRBN E3 ubiquitin ligase complex is comprised of several key proteins:

Cullin 4 (CUL4): This protein acts as a scaffold, providing the structural backbone for the entire complex. sciepub.com

Regulator of Cullins 1 (ROC1) or Ring-Box 1 (RBX1): This RING finger protein is responsible for recruiting the E2 ubiquitin-conjugating enzyme, which carries the ubiquitin molecule to be transferred. sciepub.com

DNA Damage-Binding Protein 1 (DDB1): This protein serves as an adaptor, linking the substrate receptor (CRBN) to the CUL4 scaffold. sciepub.comrcsb.org

Cereblon (CRBN): This is the substrate receptor, responsible for recognizing and binding to the specific proteins that will be targeted for degradation. rsc.orgsciepub.com

These components assemble into a functional E3 ligase complex that can then catalyze the transfer of ubiquitin to its target substrates. sciepub.com

The pomalidomide moiety of this compound acts as a molecular bridge, facilitating the recruitment of neo-substrates to the CRL4CRBN complex. rsc.orgbohrium.com By binding to CRBN, pomalidomide creates a novel interface that has a high affinity for certain proteins that would not normally interact with the complex. rsc.org A well-studied example of such neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). rsc.orgox.ac.uk The pomalidomide molecule makes direct contact with both CRBN and the neo-substrate, stabilizing the formation of a ternary complex (CRBN-pomalidomide-neosubstrate). researchgate.net Once the neo-substrate is brought into close proximity to the E3 ligase machinery, it is tagged with a chain of ubiquitin molecules, marking it for degradation by the proteasome. rsc.orgnih.gov

Interactive Data Table: Key Proteins in the Pomalidomide-Mediated Ubiquitination Pathway

| Protein | Role in the Complex | Function |

| Cereblon (CRBN) | Substrate Receptor | Directly binds to pomalidomide and recruits neo-substrates. rsc.orgsciepub.com |

| Cullin 4 (CUL4) | Scaffold | Provides the structural foundation for the CRL4CRBN complex. sciepub.com |

| DDB1 | Adaptor Protein | Links CRBN to the CUL4 scaffold. sciepub.comrcsb.org |

| ROC1/RBX1 | RING Finger Protein | Recruits the E2 ubiquitin-conjugating enzyme. sciepub.com |

| Ikaros (IKZF1) | Neo-substrate | A transcription factor targeted for degradation. rsc.orgox.ac.uk |

| Aiolos (IKZF3) | Neo-substrate | A transcription factor targeted for degradation. rsc.orgox.ac.uk |

Ubiquitination and Proteasomal Degradation Cascade

The primary mechanism of action for pomalidomide and its derivatives, including this compound, is the targeted degradation of proteins through the ubiquitin-proteasome system (UPS). This intricate cellular machinery is responsible for the removal of misfolded or unnecessary proteins, thereby maintaining cellular homeostasis. The process involves a sequential enzymatic cascade that tags substrate proteins with ubiquitin, a small regulatory protein, marking them for destruction by the proteasome.

Sequential Reactions of Ubiquitin-Activating (E1) and Conjugating (E2) Enzymes

The ubiquitination cascade is initiated by the ubiquitin-activating enzyme (E1) . In an ATP-dependent reaction, E1 adenylates the C-terminal glycine (B1666218) of ubiquitin and subsequently forms a high-energy thioester bond with it. This activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2) . researchgate.netnih.govnih.gov

There are approximately 40 different E2 enzymes in humans, and they play a crucial role in determining the type of ubiquitin chain that is formed on the substrate protein. rndsystems.com Research has identified specific E2 enzymes that are critical for the downstream effects of pomalidomide. Notably, the ubiquitin-conjugating enzymes UBE2G1 and UBE2D3 have been shown to cooperatively promote the K48-linked polyubiquitination of target substrates induced by Cereblon-modulating agents. nih.govelifesciences.orgnih.gov K48-linked polyubiquitin (B1169507) chains are the canonical signal for proteasomal degradation. nih.gov Studies have demonstrated that the inactivation of UBE2G1 can lead to resistance to pomalidomide by diminishing the ubiquitination and subsequent degradation of its target proteins. nih.gov The proposed mechanism involves a sequential process where UBE2D3 may initiate monoubiquitination of the substrate, which is then extended into a polyubiquitin chain by UBE2G1. elifesciences.orgnih.gov

| Enzyme Class | Specific Enzyme | Role in Pomalidomide-Mediated Degradation |

| E1 | Ubiquitin-Activating Enzyme | Activates ubiquitin in an ATP-dependent manner. |

| E2 | UBE2G1 | Cooperates in the polyubiquitination of neosubstrates. |

| E2 | UBE2D3 | Works in conjunction with UBE2G1 to facilitate ubiquitination. |

E3 Ligase-Mediated Transfer of Ubiquitin to Substrate Proteins

The specificity of the ubiquitination process is conferred by the E3 ubiquitin ligases . There are over 600 E3 ligases in humans, each responsible for recognizing specific substrate proteins. Pomalidomide acts as a "molecular glue," inducing a novel interaction between the E3 ligase Cereblon (CRBN) and substrate proteins that it would not normally bind to. researchgate.netnih.gov

CRBN is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex. researchgate.netnih.gov When this compound binds to CRBN, it alters the conformation of the substrate-binding pocket, enabling the recruitment of so-called "neosubstrates." The CRL4^CRBN^ complex then catalyzes the transfer of activated ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the recruited neosubstrate. harvard.eduresearchgate.netplos.org This process is repeated to form a polyubiquitin chain, which serves as a recognition signal for the 26S proteasome, the cellular machinery responsible for protein degradation. researchgate.net

CRBN-Independent Protein Degradation Pathways Modulated by Pomalidomide

While the CRBN-mediated pathway is the most well-characterized mechanism of action for pomalidomide, emerging evidence suggests that it can also induce protein degradation through alternative, CRBN-independent pathways.

Role of TRIM27/29 E3 Ligase Complex in MBD3 Degradation

Studies have identified a novel pathway where pomalidomide can induce the degradation of the Methyl-CpG binding domain protein 3 (MBD3) in a CRBN-independent manner. ashpublications.org MBD3 is a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, which plays a role in transcriptional repression.

This alternative degradation pathway is dependent on the TRIM27/29 E3 ligase complex . ashpublications.org Tripartite motif-containing (TRIM) proteins constitute a large family of E3 ligases with diverse cellular functions. The precise mechanism by which pomalidomide engages the TRIM27/29 complex to target MBD3 for degradation is an area of ongoing investigation. However, it has been shown that the downregulation of TRIM27/29 inhibits the pomalidomide-induced depletion of MBD3. ashpublications.org This finding highlights the ability of pomalidomide to interact with multiple E3 ligase complexes, thereby expanding its repertoire of degradable protein targets.

| E3 Ligase Complex | Substrate Protein | Modulator |

| CRL4^CRBN^ | IKZF1, IKZF3, etc. | Pomalidomide |

| TRIM27/29 | MBD3 | Pomalidomide |

Identification and Characterization of Neo Substrates and Targeted Proteins

Primary Neo-Substrates of Pomalidomide-CRBN Interaction

Among the most critical neo-substrates targeted by the pomalidomide-CRBN complex are the lymphoid transcription factors Ikaros and Aiolos. Their degradation is a key mechanism underlying the anti-myeloma and immunomodulatory activities of pomalidomide (B1683931). springernature.comnih.gov

Ikaros, encoded by the IKZF1 gene, is a zinc-finger transcription factor essential for the development of lymphoid cells. In multiple myeloma, Ikaros is a critical survival factor. Pomalidomide binding to CRBN creates a surface that recruits Ikaros to the CRL4-CRBN E3 ligase complex, leading to its polyubiquitination and rapid degradation by the proteasome. researchgate.netresearchgate.net

The degradation of Ikaros initiates a cascade of downstream effects. A primary consequence is the downregulation of Interferon Regulatory Factor 4 (IRF4). nih.gov IRF4 is a master regulator that, along with MYC, forms a transcriptional network essential for the survival and proliferation of multiple myeloma cells. nih.govresearchgate.net The pomalidomide-induced degradation of Ikaros disrupts this network, leading to decreased IRF4 and MYC expression, which in turn results in cell growth inhibition and apoptosis. nih.gov The rate of Ikaros degradation has been shown to correlate with the anti-proliferative efficacy of the compound. nih.gov

Table 1: Research Findings on Ikaros (IKZF1) Degradation

| Finding | Description | References |

|---|---|---|

| Mechanism | Pomalidomide recruits IKZF1 to the CRL4-CRBN E3 ligase complex for ubiquitination and proteasomal degradation. | researchgate.net, researchgate.net |

| Primary Downstream Effect | Downregulation of Interferon Regulatory Factor 4 (IRF4) and c-Myc. | nih.gov, researchgate.net |

| Cellular Consequence | Inhibition of proliferation and induction of apoptosis in multiple myeloma cells. | nih.gov |

| Kinetics Correlation | The rate of IKZF1 degradation correlates with the anti-proliferative efficacy of pomalidomide. | nih.gov |

Aiolos, encoded by the IKZF3 gene, is another Ikaros family zinc-finger transcription factor that plays a crucial role in B-cell development and maturation. Similar to Ikaros, Aiolos is a critical survival factor for multiple myeloma cells. The mechanism of its degradation by pomalidomide mirrors that of Ikaros; it is recruited to the pomalidomide-bound CRBN and subsequently targeted for proteasomal destruction. researchgate.netresearchgate.net

The degradation of Aiolos contributes significantly to the anti-myeloma effects of pomalidomide by reinforcing the disruption of the IRF4-MYC oncogenic axis. nih.gov Both Ikaros and Aiolos act as transcriptional activators of IRF4, so their concurrent degradation leads to a more profound suppression of this key survival pathway. researchgate.net Furthermore, in T-cells, Ikaros and Aiolos act as repressors of Interleukin-2 (B1167480) (IL-2) expression. researchgate.net Their degradation by pomalidomide leads to de-repression of the IL-2 gene, contributing to T-cell activation and enhanced anti-tumor immunity. nih.govresearchgate.net

Table 2: Research Findings on Aiolos (IKZF3) Degradation

| Finding | Description | References |

|---|---|---|

| Mechanism | Pomalidomide facilitates the binding of IKZF3 to CRBN, leading to its ubiquitination and proteasomal degradation. | researchgate.net, researchgate.net |

| Role in Myeloma | Contributes to the downregulation of the IRF4 and c-Myc survival pathway. | nih.gov |

| Role in T-Cells | Degradation of IKZF3 (and IKZF1) derepresses Interleukin-2 (IL-2) production, leading to T-cell co-stimulation. | researchgate.net |

| Cellular Consequence | Inhibition of myeloma cell survival and enhancement of immune-mediated anti-tumor activity. | nih.gov, researchgate.net |

Other Identified Substrates and Their Degradation Pathways

Beyond the primary targets of Ikaros and Aiolos, pomalidomide and related compounds can induce the degradation of other proteins, expanding their biological activity.

Casein Kinase 1α (CK1α) is a serine/threonine kinase involved in numerous cellular processes. It has been identified as a neo-substrate of the CRL4-CRBN E3 ligase complex in the presence of immunomodulatory drugs. However, the degradation of CK1α is primarily and potently induced by lenalidomide (B1683929). nih.gov Research indicates that pomalidomide is significantly less effective at inducing CK1α degradation. nih.govmedchemexpress.com While structurally similar to lenalidomide, the subtle molecular differences in pomalidomide result in a much weaker interaction between the CRBN-pomalidomide complex and CK1α, leading to only minimal or weak degradation. nih.gov

Table 3: Research Findings on Casein Kinase 1α (CK1α) Degradation

| Finding | Description | References |

|---|---|---|

| Mechanism | Recruited to the CRL4-CRBN E3 ligase complex by immunomodulatory drugs. | nih.gov |

| Compound Specificity | Primarily a lenalidomide-dependent neo-substrate. | nih.gov |

| Pomalidomide Efficacy | Pomalidomide induces only weak to negligible degradation of CK1α. | nih.gov, medchemexpress.com |

AT-rich interactive domain-containing protein 2 (ARID2) is a component of the polybromo-associated BAF (PBAF) chromatin-remodeling complex. It has been identified as a pomalidomide-specific neo-substrate of the CRL4-CRBN complex. ashpublications.orgnih.gov Pomalidomide is notably more effective than lenalidomide at inducing the degradation of ARID2. ashpublications.orgnih.gov This specific degradation of ARID2 is believed to contribute to the superior efficacy of pomalidomide in lenalidomide-resistant multiple myeloma. ashpublications.orgnih.gov The degradation of ARID2 is involved in the transcriptional regulation of pomalidomide target genes, including the oncogene MYC, leading to its suppression. ashpublications.orgnih.gov

Table 4: Research Findings on ARID2 Degradation

| Finding | Description | References |

|---|---|---|

| Mechanism | ARID2 is a pomalidomide-induced neo-substrate of the CRL4-CRBN E3 ligase complex. | ashpublications.org, nih.gov |

| Compound Specificity | Pomalidomide is more potent than lenalidomide in inducing ARID2 degradation. | ashpublications.org, nih.gov |

| Cellular Consequence | Contributes to the suppression of MYC expression and inhibition of proliferation in myeloma cells. | ashpublications.org, nih.gov |

| Clinical Relevance | May be a key target for overcoming lenalidomide resistance in multiple myeloma. | ashpublications.org |

Methyl-CpG-binding domain protein 3 (MBD3) is a critical component of the nucleosome remodeling and deacetylase (NuRD) complex, which acts as a transcriptional repressor. Research has shown that pomalidomide exposure leads to the ubiquitin and proteasome-mediated degradation of MBD3 in multiple myeloma cells. ashpublications.orgnih.gov

Interestingly, this degradation pathway appears to be independent of CRBN. ashpublications.org Instead, the pomalidomide-induced degradation of MBD3 is dependent on the TRIM27/29 E3 ligase complex. ashpublications.org The depletion of the MBD3 repressor protein leads to a reprogramming of gene expression, specifically an increased expression of embryonic stem cell genes such as SOX2. ashpublications.orgnih.gov This pathway is implicated in the biology of residual multiple myeloma cells that persist following pomalidomide treatment, potentially influencing their clonogenic growth properties. ashpublications.orgnih.gov

Table 5: Research Findings on MBD3 Degradation

| Finding | Description | References |

|---|---|---|

| Mechanism | Pomalidomide induces ubiquitin and proteasome-mediated degradation of MBD3. | ashpublications.org, nih.gov |

| E3 Ligase Complex | Degradation is dependent on the TRIM27/29 E3 ligase complex, not CRBN. | ashpublications.org |

| Downstream Effect | Depletion of MBD3 leads to increased expression of pluripotency genes, such as SOX2. | ashpublications.org, nih.gov |

| Biological Context | Implicated in the gene expression reprogramming and clonogenic potential of residual myeloma cells post-treatment. | ashpublications.org, nih.gov |

Table of Compound and Protein Names

| Name | Full Name / Alias |

| Pomalidomide | 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione |

| Ikaros | IKAROS Family Zinc Finger 1 (IKZF1) |

| Aiolos | IKAROS Family Zinc Finger 3 (IKZF3) |

| CRBN | Cereblon |

| IRF4 | Interferon Regulatory Factor 4 |

| MYC | c-Myc |

| IL-2 | Interleukin-2 |

| CK1α | Casein Kinase 1α |

| Lenalidomide | 3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione |

| ARID2 | AT-Rich Interaction Domain 2 |

| MBD3 | Methyl-CpG Binding Domain Protein 3 |

| NuRD | Nucleosome Remodeling and Deacetylase |

| TRIM27 | Tripartite Motif Containing 27 |

| TRIM29 | Tripartite Motif Containing 29 |

| SOX2 | SRY-Box Transcription Factor 2 |

SALL4 Degradation and Developmental Implications

Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH, as a derivative of pomalidomide, is engineered to engage the E3 ubiquitin ligase Cereblon (CRBN). This engagement induces the degradation of so-called "neo-substrates," which are not the natural targets of this enzyme complex. A primary and critical neo-substrate identified for pomalidomide and related immunomodulatory drugs (IMiDs) is the transcription factor Sal-like protein 4 (SALL4). nih.govelifesciences.org

The degradation of SALL4 is initiated when this compound binds to CRBN, creating a novel interface that recognizes and binds to SALL4, marking it for ubiquitination and subsequent proteasomal degradation. nih.govnih.gov This induced degradation of SALL4 has profound developmental implications. SALL4 is a crucial transcription factor involved in embryonic development, particularly in limb formation and organogenesis. nih.govnih.gov

The clinical relevance of SALL4 degradation is underscored by the phenotypic similarities between the effects of thalidomide (B1683933), a related IMiD, and genetic conditions caused by mutations in the SALL4 gene, such as Duane-radial ray syndrome. nih.govnih.gov These similarities include severe birth defects like phocomelia (limb malformations). nih.govnih.gov Research has demonstrated that the degradation of SALL4 is species-specific, occurring in humans and rabbits but not in rodents, which explains the differential teratogenic effects of these compounds across species. nih.govnih.gov

Table 1: SALL4 Degradation Profile

| Feature | Description |

|---|---|

| Mechanism | Induced ubiquitination and proteasomal degradation following recruitment to the CRL4CRBN E3 ligase complex. |

| Key Transcription Factor | Sal-like protein 4 (SALL4). |

| Developmental Role of SALL4 | Essential for embryonic development, including limb and organ formation. |

| Clinical Correlation | Phenotypic overlap with Duane-radial ray syndrome, characterized by limb defects. |

| Species Specificity | Degradation observed in humans and rabbits, but not in rodent models. nih.govnih.gov |

Consequences of Neo-Substrate Degradation on Cellular Pathways

The targeted degradation of neo-substrates such as SALL4 by this compound triggers a cascade of changes within cellular pathways, primarily through transcriptional reprogramming and impacts on protein homeostasis.

Transcriptional Reprogramming and Gene Expression Modulation

As a transcription factor, SALL4 regulates the expression of a broad network of genes essential for development and cellular identity. Its degradation leads to a significant disruption of this transcriptional network. nih.gov This results in widespread changes in gene expression, effectively reprogramming the cell's transcriptional landscape. For instance, studies on pomalidomide have shown its ability to reverse the silencing of fetal hemoglobin (γ-globin) in adult hematopoietic progenitors through such transcriptional reprogramming. nih.gov This modulation of gene expression underlies both the therapeutic effects and the potential toxicities of this class of compounds.

Impact on Protein Homeostasis and Cellular Signaling

The induced degradation of specific proteins like SALL4 and other neo-substrates such as Ikaros and Aiolos has a direct impact on cellular protein homeostasis. nih.govresearchgate.net By hijacking the cell's own protein disposal machinery, this compound selectively removes key regulatory proteins. This can alter cellular signaling pathways that are dependent on the presence and concentration of these factors. The degradation of transcription factors, in particular, has far-reaching consequences on signaling networks that control cell proliferation, differentiation, and survival.

Mechanisms of Neo-Substrate Recognition and Recruitment to CRL4CRBN

The cornerstone of the activity of this compound is its function as a "molecular glue." nih.gov It facilitates a novel interaction between the CRBN E3 ligase and its neo-substrates. The pomalidomide moiety of the compound binds to a specific pocket within the CRBN protein. nih.gov This binding event alters the surface of CRBN, creating a new binding site that has a high affinity for specific structural motifs on the neo-substrates. nih.gov

In the case of SALL4, specific zinc finger domains have been identified as the binding motifs that are recognized by the pomalidomide-CRBN complex. researchgate.net This ternary complex formation (CRBN-compound-neosubstrate) is a prerequisite for the subsequent ubiquitination of the neo-substrate by the CRL4 E3 ligase machinery, leading to its degradation by the proteasome. nih.govnih.gov The specificity of which neo-substrates are degraded is determined by the precise chemical structure of the CRBN-binding molecule. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pomalidomide |

| Thalidomide |

Immunomodulatory Effects and Cellular Immune Responses in Research Models

Pomalidomide-Mediated Modulation of Immune Cell Function

Pomalidomide (B1683931) exerts significant effects on both the innate and adaptive immune systems by modulating the function of several key immune cell populations. These effects are crucial to its mechanism of action in various research contexts.

Pomalidomide has been shown to enhance the co-stimulation of T-cells, leading to increased proliferation and activation of both CD4+ and CD8+ T-cell subsets. nih.govnih.gov This co-stimulatory effect is more potent than that of its predecessor, thalidomide (B1683933). nih.gov Research indicates that pomalidomide treatment can lead to a notable increase in CD4+ T-cell expansions. nih.gov In some studies, a consistent upward trend in these expansions was observed in both CD4+ and CD8+ subpopulations. nih.gov This enhanced T-cell activity is linked to the pomalidomide-induced degradation of transcriptional suppressors like Ikaros and Aiolos. nih.govnih.gov The compound has been observed to induce greater proliferation in CD8+ T-cells compared to CD4+ T-cells. ashpublications.org This T-cell proliferation is associated with the induction of activation markers such as CD25 and CD69. ashpublications.org Furthermore, therapy-induced activation of CD8+ T-cells has been correlated with clinical response in some studies. nih.gov

Table 1: Effects of Pomalidomide on T-cell Co-stimulation and Proliferation

| Cell Type | Effect | Key Findings | References |

|---|---|---|---|

| CD4+ T-cells | Enhanced Co-stimulation and Proliferation | Pomalidomide augments co-stimulation, leading to increased proliferation and a notable increase in cell expansions. | nih.govnih.govnih.gov |

| CD8+ T-cells | Enhanced Co-stimulation and Proliferation | Pomalidomide shows potent activity in inducing proliferation, which is often greater than in CD4+ cells and is linked to clinical responses. | nih.govnih.govashpublications.orgnih.gov |

Table 2: Pomalidomide's Impact on NK and NKT Cell Activation and Proliferation

| Cell Type | Effect | Key Findings | References |

|---|---|---|---|

| NK Cells | Activation and Enhanced Cytotoxicity | Pomalidomide increases NK cell activity and cytotoxicity, partly through IL-2 production from T-cells. | nih.govkcl.ac.uknih.govnih.gov |

| NKT Cells | Activation | Pomalidomide contributes to the activation of NKT cells. | nih.govashpublications.org |

Pomalidomide exhibits differential effects on regulatory T (Treg) cells and T helper 17 (Th17) cells. It has been shown to inhibit the proliferation and suppressor function of Treg cells. nih.govkcl.ac.uk Specifically, pomalidomide can decrease the generation of FOXP3-positive Treg cells from peripheral blood mononuclear cells by up to 50%. nih.gov This inhibition of Treg function is associated with a reduction in the expression of the transcription factor FOXP3. nih.govkcl.ac.uk In animal models, pomalidomide treatment has been observed to reduce the number of Treg cells in lymph nodes. nih.gov

Conversely, pomalidomide has been found to reduce the number of IL-17 producing CD4+ T-cells, also known as Th17 cells. ashpublications.orgnih.gov Th17 cells are known to be elevated in the peripheral blood and bone marrow of myeloma patients compared to healthy individuals. oncoscience.usnih.gov By reducing the population of these pro-inflammatory cells, pomalidomide contributes to the modulation of the immune environment.

Table 3: Differential Effects of Pomalidomide on Treg and Th17 Cells

| Cell Type | Effect | Key Findings | References |

|---|---|---|---|

| Regulatory T (Treg) Cells | Inhibition of Proliferation and Function | Pomalidomide inhibits Treg proliferation and suppressor function, associated with decreased FOXP3 expression. | nih.govkcl.ac.uk |

| Th17 Cells | Reduction | Pomalidomide reduces the number of IL-17 producing Th17 cells. | ashpublications.orgnih.gov |

Cytokine Secretion Modulation by Pomalidomide

Pomalidomide significantly alters the cytokine profile, generally by inhibiting pro-inflammatory cytokines and enhancing the production of anti-inflammatory and T-cell activating cytokines.

A key immunomodulatory effect of pomalidomide is the potent inhibition of tumor necrosis factor-alpha (TNF-α) production from lipopolysaccharide-stimulated monocytes. nih.govnih.gov In fact, pomalidomide is more potent in this regard than thalidomide. nih.gov It also decreases the secretion of other pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-12 (B1171171) (IL-12). nih.govashpublications.org The inhibition of IL-6 is particularly noteworthy, as this cytokine is implicated in the growth and survival of certain pathological cells. ashpublications.org

Table 4: Pomalidomide-Mediated Inhibition of Pro-inflammatory Cytokines

| Cytokine | Effect | Key Findings | References |

|---|---|---|---|

| TNF-α | Inhibition | Pomalidomide is a potent inhibitor of TNF-α production. | nih.govnih.gov |

| IL-6 | Inhibition | Pomalidomide decreases the secretion of IL-6. | ashpublications.orgcellsignal.com |

| IL-1β | Inhibition | Pomalidomide has been shown to inhibit the production of IL-1β. | nih.gov |

| IL-12 | Inhibition | Research has demonstrated the inhibition of IL-12 by pomalidomide. | nih.gov |

In contrast to its inhibitory effects on pro-inflammatory cytokines, pomalidomide enhances the production of cytokines that promote T-cell activation and anti-inflammatory responses. It significantly increases the production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ) from T-cells. nih.govnih.govashpublications.org The increased secretion of IL-2 is a key mechanism behind the enhanced T-cell and NK cell activity observed with pomalidomide treatment. nih.govnih.gov While some studies have shown that pomalidomide can inhibit the production of IL-10 by Treg cells, others have indicated that under certain conditions, it can enhance IL-10 production, highlighting the complexity of its immunomodulatory effects. nih.govashpublications.org Pomalidomide has also been shown to increase serum levels of IL-12 in some contexts, which is associated with the activation of T-cells, monocytes, and macrophages. ashpublications.org

Table 5: Enhancement of Anti-inflammatory and T-cell Activating Cytokines by Pomalidomide

| Cytokine | Effect | Key Findings | References |

|---|---|---|---|

| IL-2 | Enhancement | Pomalidomide significantly increases IL-2 production, leading to T-cell and NK cell activation. | nih.govnih.govashpublications.org |

| IFN-γ | Enhancement | Pomalidomide boosts the secretion of IFN-γ by T-cells. | nih.govnih.govashpublications.org |

| IL-10 | Modulation | The effect on IL-10 can be context-dependent, with some studies showing inhibition from Treg cells and others enhancement. | nih.govashpublications.org |

Mechanistic Insights into Pomalidomide's Immunomodulation

Pomalidomide, a thalidomide analog, exerts potent immunomodulatory effects that are harnessed in therapeutic applications. These effects are primarily mediated through its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins and subsequent modulation of immune cell activity. This section delves into the molecular mechanisms underlying pomalidomide's immunomodulatory properties, focusing on the critical role of Cereblon and the downstream consequences of Ikaros and Aiolos degradation.

Cereblon-Dependent Immunomodulatory Pathways

The immunomodulatory activities of pomalidomide are fundamentally dependent on its binding to Cereblon, a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4CRBN) complex. nih.govnih.gov This interaction is a key initiating event that triggers a cascade of downstream cellular responses. Pomalidomide binding to Cereblon effectively alters the substrate specificity of the E3 ligase, redirecting its ubiquitinating activity towards neo-substrates that would not typically be targeted by the complex. nih.govnih.gov

One of the most significant consequences of this altered activity is the co-stimulation of T cells. nih.govnih.gov This T cell co-stimulation is Cereblon-dependent; in the absence of functional Cereblon, the immunomodulatory effects of pomalidomide are abrogated. nih.gov Research has demonstrated that knockdown of Cereblon expression in primary human T cells prevents the drug-induced upregulation of interleukin-2 (IL-2), a critical cytokine for T cell proliferation and activation. nih.gov This highlights the indispensable role of the Cereblon pathway in mediating the immunostimulatory properties of pomalidomide.

Link between Ikaros/Aiolos Degradation and Immune Cell Activity

Upon binding of pomalidomide to Cereblon, the CRL4CRBN complex is induced to recognize and bind the lymphoid transcription factors Ikaros (encoded by the IKZF1 gene) and Aiolos (encoded by the IKZF3 gene). nih.govnih.gov This drug-induced proximity leads to the polyubiquitination of Ikaros and Aiolos, marking them for degradation by the 26S proteasome. nih.govnih.govresearchgate.net

Ikaros and Aiolos function as transcriptional repressors in lymphocytes, and their degradation leads to significant changes in immune cell activity. nih.govresearchgate.net Specifically, the degradation of these factors in T cells results in enhanced T cell activation and proliferation. nih.govnih.gov One of the key mechanisms underlying this activation is the derepression of the IL2 gene, leading to increased production of IL-2. nih.govresearchgate.net

The degradation of Ikaros and Aiolos is a rapid and concentration-dependent process. researchgate.net Studies have shown that treatment of T cells with pomalidomide leads to a noticeable reduction in the levels of these transcription factors within hours. researchgate.net This targeted degradation of key negative regulators of lymphocyte activation is a central mechanism through which pomalidomide exerts its immunomodulatory effects, effectively "releasing the brakes" on the cellular immune response. nih.govnih.gov

| Parameter | Observation | Reference |

| Pomalidomide-induced event | Degradation of Ikaros and Aiolos in T cells | nih.govnih.gov |

| Mediating Complex | CRL4CRBN E3 ubiquitin ligase | nih.gov |

| Requirement | Cereblon (CRBN) | nih.govresearchgate.net |

| Downstream Effect | T cell co-stimulation and IL-2 production | nih.govnih.gov |

Pomalidomide Conjugates in Modulating Specific Immune Pathways

The unique mechanism of action of pomalidomide, involving the recruitment of an E3 ligase to specific protein targets, has been ingeniously exploited in the development of novel therapeutic modalities known as Proteolysis Targeting Chimeras (PROTACs). Pomalidomide and its derivatives serve as the Cereblon-binding moiety in these bifunctional molecules.

A PROTAC consists of a ligand that binds to the target protein of interest, a linker, and a ligand for an E3 ubiquitin ligase, such as pomalidomide. This tripartite structure brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein. This technology allows for the targeted degradation of proteins that may be difficult to inhibit with traditional small molecule inhibitors.

An example of a pomalidomide-based conjugate is the chemical compound “Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH”. This molecule is a synthesized E3 ligase ligand-linker conjugate that incorporates the pomalidomide-based Cereblon ligand and a linker, designed for use in PROTAC technology. Such conjugates can be customized to target a wide array of proteins for degradation, thereby modulating specific immune pathways with high precision.

| Conjugate Type | Mechanism of Action | Example Target | Reference |

| Pomalidomide-based PROTAC | Recruits Cereblon to a target protein for degradation | Histone Deacetylase 8 (HDAC8) | nih.gov |

| Pomalidomide-based homo-PROTAC | Induces self-directed degradation of Cereblon | Cereblon (CRBN) | ashpublications.org |

Advanced Research Methodologies for Studying Pomalidomide C2 Amido C1 O C5 O C1 2 Cooh

Biochemical and Biophysical Characterization Techniques

A thorough biochemical and biophysical characterization is essential to ascertain the interaction of Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH with its intended E3 ligase, Cereblon. These studies provide foundational data on binding affinity, kinetics, and thermodynamics, which are critical for the design of effective PROTACs.

Co-Immunoprecipitation and Protein Interaction Studies

Co-immunoprecipitation (Co-IP) is a robust technique to verify the engagement of this compound with the CRBN E3 ligase complex within a cellular context. In a typical experiment, cells are treated with the compound, followed by lysis and incubation of the cell lysate with an antibody specific to a component of the CRL4-CRBN complex, such as DDB1. The antibody-protein complex is then captured, and the co-precipitated proteins are analyzed by western blotting.

The presence of CRBN in the immunoprecipitate would confirm the interaction. Competition experiments, where cell extracts are pre-incubated with pomalidomide (B1683931) before the addition of a pomalidomide-analog-coupled bead, can demonstrate that the linker-conjugated pomalidomide binds to the same site on CRBN as pomalidomide itself. researchgate.netresearchgate.net For instance, pre-incubation with free pomalidomide would be expected to reduce the amount of CRBN pulled down by a biotinylated version of this compound, confirming specific binding to CRBN. researchgate.netresearchgate.netscholaris.ca

Table 1: Representative Co-Immunoprecipitation Results for a Pomalidomide-Linker Conjugate

| Condition | Anti-DDB1 IP: Western Blot for CRBN | Interpretation |

| Vehicle Control | Faint Band | Basal interaction between DDB1 and CRBN. |

| Pomalidomide-Linker Conjugate | Strong Band | Conjugate stabilizes the DDB1-CRBN complex. |

| Conjugate + excess Pomalidomide | Faint Band | Competition indicates specific binding to CRBN. |

Biophysical Assays for Binding Kinetics and Thermodynamics

To quantify the binding affinity and thermodynamics of the interaction between this compound and CRBN, sophisticated biophysical assays such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed.

Surface Plasmon Resonance (SPR) is utilized to measure the kinetics of the binding interaction, providing association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. In a representative SPR experiment, recombinant CRBN is immobilized on a sensor chip, and various concentrations of this compound are flowed over the surface. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is monitored in real-time.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding of the ligand to its target protein. This allows for the determination of the binding affinity (KA), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry of binding (n). bpsbioscience.com In a typical ITC experiment, this compound would be titrated into a sample cell containing a solution of purified CRBN protein. The resulting heat changes are measured and analyzed to derive the thermodynamic parameters of the interaction. bpsbioscience.com

Table 2: Representative Biophysical Data for Pomalidomide-Linker Conjugate Binding to CRBN

| Technique | Parameter | Value |

| SPR | KD (nM) | 150 |

| ka (1/Ms) | 1.2 x 105 | |

| kd (1/s) | 1.8 x 10-2 | |

| ITC | KA (1/M) | 6.5 x 106 |

| ΔH (kcal/mol) | -9.8 | |

| -TΔS (kcal/mol) | 1.5 | |

| n (stoichiometry) | 1.05 |

Cell-Based Assays for Functional Evaluation

Following the confirmation of direct binding to CRBN, it is crucial to assess the functional consequences of this interaction in a cellular environment. Cell-based assays are indispensable for evaluating the ability of this compound, as part of a complete PROTAC, to induce the degradation of a target protein and to exert a biological effect.

Cellular Proliferation and Viability Analyses in Disease Models

When incorporated into a PROTAC targeting an essential protein in a cancer cell line, the functional consequence of target degradation is often a reduction in cell proliferation and viability. Standard assays such as the MTT or CellTiter-Glo assays are used to quantify these effects. For example, a PROTAC constructed with this compound targeting a B-Raf oncoprotein could be tested in a melanoma cell line that is dependent on B-Raf signaling. researchgate.net The cells would be treated with increasing concentrations of the PROTAC, and cell viability would be measured after a set period, typically 48 to 72 hours. The half-maximal inhibitory concentration (IC50) is then determined.

Table 3: Representative Cell Viability Data for a PROTAC Utilizing the Pomalidomide-Linker Conjugate

| Cell Line | Target Protein | PROTAC IC50 (nM) | Pomalidomide alone IC50 (µM) |

| MCF-7 (Breast Cancer) | B-Raf | 270 | >10 |

| U251 (Glioma) | CD133 | 550 | >10 |

| MDA-MB-453 (Breast Cancer) | HER2 | 480 | >10 |

Ubiquitination and Proteasomal Degradation Assays

The primary mechanism of action for a PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of the target protein. To confirm this, western blot analysis is a fundamental technique. Cells are treated with the PROTAC, and the levels of the target protein are monitored over time. A time-dependent decrease in the target protein level is indicative of degradation. nih.gov To confirm that the degradation is proteasome-mediated, cells can be co-treated with the PROTAC and a proteasome inhibitor, such as MG132. ashpublications.org In the presence of the proteasome inhibitor, the degradation of the target protein should be rescued. ashpublications.org

To specifically assess the ubiquitination of the target protein, an in-cell ubiquitination assay can be performed. This often involves immunoprecipitating the target protein from cells treated with the PROTAC and a proteasome inhibitor, followed by western blotting for ubiquitin. An increase in polyubiquitinated target protein in the presence of the PROTAC would confirm the mechanism of action. nih.govjove.com

Table 4: Representative Western Blot Quantification of Target Protein Degradation

| Treatment | Target Protein Level (% of Control) |

| Vehicle | 100% |

| PROTAC (100 nM) | 15% |

| PROTAC (100 nM) + MG132 | 95% |

| Pomalidomide-Linker Conjugate alone (100 nM) | 98% |

Reporter Gene Assays for Transcriptional Modulation

Pomalidomide itself is known to have immunomodulatory effects, in part by leading to the degradation of transcription factors such as Ikaros and Aiolos. jove.commedchemexpress.com This results in the modulation of downstream gene expression, such as an increase in the production of Interleukin-2 (B1167480) (IL-2). patsnap.com A reporter gene assay can be employed to investigate whether the this compound moiety of a PROTAC retains this activity.

For this, a cell line, such as Jurkat T-cells, can be engineered to express a reporter gene, like luciferase, under the control of a promoter that is responsive to the transcriptional changes induced by pomalidomide, for example, the IL-2 promoter. nih.gov Upon treatment with the this compound-containing PROTAC, an increase in luciferase activity would indicate that the pomalidomide component is transcriptionally active.

Table 5: Representative IL-2 Promoter-Luciferase Reporter Gene Assay Results

| Treatment | Fold Increase in Luciferase Activity |

| Vehicle Control | 1.0 |

| Pomalidomide (1 µM) | 4.5 |

| PROTAC (1 µM) | 4.2 |

| Control PROTAC (inactive CRBN ligand) | 1.1 |

Proteomics Approaches for Target Identification and Validation

Proteomics, the large-scale study of proteins, is essential for characterizing the activity of pomalidomide-based PROTACs. These methods allow for the unbiased identification of proteins that are degraded (the "degradome") and those that directly interact with the molecule. biorxiv.org

Quantitative Proteomics for Degradation Profiling

Quantitative proteomics is a powerful tool for globally assessing the changes in protein abundance within a cell following treatment with a PROTAC. By comparing the proteomes of treated and untreated cells, researchers can compile a comprehensive degradation profile, identifying both intended targets and potential off-targets. nih.govnih.gov

Methodology: The most common technique involves mass spectrometry (MS). biorxiv.org In a typical workflow, cells are cultured and then treated with the pomalidomide-based PROTAC for a specific duration. The cells are then lysed, and the proteins are extracted and digested into smaller peptides. These peptide mixtures are subsequently analyzed by liquid chromatography-mass spectrometry (LC-MS). biorxiv.org Stable isotope labeling methods, such as Tandem Mass Tags (TMT), can be used to multiplex and compare protein levels across several samples (e.g., different doses or time points) in a single experiment. nih.govresearchgate.net

Research Findings: Studies utilizing these methods on pomalidomide-based PROTACs have successfully quantified the degradation of specific target proteins. For example, analysis can reveal the maximal degradation (Dmax) and the concentration required to achieve 50% degradation (DC50) for a target like histone deacetylase 8 (HDAC8). nih.gov Furthermore, these analyses provide a global view of selectivity. Researchers can simultaneously measure the levels of thousands of other proteins to ensure the PROTAC is selective for its intended target and does not cause widespread, unintended degradation of other proteins, such as various zinc-finger (ZF) proteins which are known off-targets of the pomalidomide moiety itself. nih.govresearchgate.net This approach is critical for developing safer and more effective therapeutic agents. nih.govnih.gov

| Protein Target | Function | Fold Change (Treated vs. Control) | Significance (p-value) | Degradation Status |

|---|---|---|---|---|

| Target Protein A | Kinase Signaling | -4.5 | <0.001 | Significant Degradation |

| IKZF1 | Transcription Factor (Known CRBN Neosubstrate) | -3.8 | <0.001 | Significant Degradation |

| IKZF3 | Transcription Factor (Known CRBN Neosubstrate) | -3.5 | <0.001 | Significant Degradation |

| Off-Target Protein X | Structural Component | -1.1 | 0.45 | No Significant Degradation |

| GAPDH | Housekeeping Protein | -1.05 | 0.89 | No Significant Degradation |

Photoaffinity Labeling and Chemical Proteomics for Direct Target Engagement

While quantitative proteomics reveals which proteins are degraded, it does not confirm direct physical interaction with the PROTAC. Photoaffinity labeling (PAL) is a chemical biology technique used to covalently capture and identify direct binding partners of a small molecule within a complex biological system. biorxiv.orgbiorxiv.orgnih.gov

Methodology: This method requires synthesizing a chemical probe analogous to the pomalidomide conjugate, but with two additional features: a photoreactive group (e.g., a diazirine) and an enrichment handle (e.g., biotin (B1667282) or an alkyne for click chemistry). biorxiv.orgbiorxiv.org Cells are treated with this probe, which binds non-covalently to its protein targets. Upon exposure to a specific wavelength of UV light, the photoreactive group is activated, forming a highly reactive species that immediately creates a covalent bond with the nearest amino acid residue of the binding protein. nih.gov After cell lysis, the covalently-tagged proteins are enriched using the handle (e.g., streptavidin beads for biotin) and identified by mass spectrometry. biorxiv.orgbiorxiv.org

Research Findings: This approach has been successfully applied to immunomodulatory drugs like lenalidomide (B1683929), a close analog of pomalidomide. biorxiv.orgnih.gov By creating "photo-lenalidomide," researchers have captured known targets like CRBN and IKZF1, validating the direct engagement of the pomalidomide moiety. biorxiv.orgnih.gov Crucially, this technique can also uncover novel, previously unknown binding partners. biorxiv.orgnih.gov For a PROTAC built from this compound, a similar probe could be designed to confirm direct engagement with both the intended target protein and the CRBN E3 ligase, providing definitive evidence of the PROTAC's mode of action.

| Component | Function | Common Examples |

|---|---|---|

| Affinity/Specificity Unit | Binds non-covalently to the protein(s) of interest. | Pomalidomide, Target Protein Ligand |

| Photoreactive Moiety | Forms a covalent bond with the target upon light activation. | Diazirine, Benzophenone, Aryl Azide |

| Enrichment/Reporter Handle | Allows for the isolation and identification of labeled proteins. | Biotin, Alkyne/Azide (for Click Chemistry) |

Computational Chemistry and Molecular Modeling

Computational techniques are indispensable for rational PROTAC design, offering predictive insights into binding interactions and the stability of the critical ternary complex (Target Protein-PROTAC-E3 Ligase). These in silico methods help prioritize synthetic efforts and explain experimental observations. researchgate.net

Molecular Docking and Dynamics Simulations for Binding Predictions

Molecular docking and molecular dynamics (MD) simulations are computational methods used to predict and analyze how a molecule like a pomalidomide-based PROTAC interacts with its protein targets at an atomic level.

Methodology: Molecular Docking predicts the preferred orientation of a molecule when bound to a protein, forming a stable complex. nih.gov Software algorithms fit the ligand (the PROTAC) into the binding site of the receptor (e.g., CRBN or the target protein), calculating a "docking score" that estimates the binding affinity. nih.govnih.gov

Research Findings: Docking studies on pomalidomide-based PROTACs have been used to predict binding energies and key interactions within the binding pocket of CRBN and various target proteins, such as EGFR. nih.govnih.gov MD simulations have been employed to assess the stability of the entire PROTAC-mediated ternary complex. nih.govnih.gov These simulations can reveal whether the linker, such as the -C2-amido-(C1-O-C5-O-C1)2-COOH moiety, is of appropriate length and flexibility to allow the two ends of the PROTAC to bind their respective proteins simultaneously and maintain a stable conformation conducive to ubiquitination. researchgate.net The stability of the ternary complex is considered a critical factor for successful protein degradation. nih.gov

| Technique | Primary Output | Key Insight | Computational Cost |

|---|---|---|---|

| Molecular Docking | Binding pose, Docking score | Prediction of binding affinity and key static interactions. | Low to Moderate |

| Molecular Dynamics (MD) | Atomic trajectory over time, Interaction stability | Dynamic stability of the complex, conformational flexibility. | High |

In Silico Prediction of Structure-Activity Relationships and Ternary Complex Formation

A central challenge in PROTAC development is understanding the structure-activity relationship (SAR)—how changes in the PROTAC's structure (e.g., linker length, attachment point) affect its degradation efficiency. researchgate.netnih.gov Computational modeling plays a crucial role in predicting these relationships and, most importantly, modeling the formation of a productive ternary complex. nih.govpromegaconnections.com

Methodology: Advanced computational approaches are used to model the assembly of the entire ternary complex. These methods often begin with the known crystal structures of the target protein and the E3 ligase. Protein-protein docking algorithms are then used to predict favorable binding orientations between the two proteins. nih.gov Subsequently, these models are filtered to identify arrangements where the PROTAC molecule, with its specific linker, can successfully bridge the two proteins without steric clashes. nih.govresearchgate.net More sophisticated workflows integrate MD simulations to assess the stability of the predicted ternary complexes. nih.gov

Research Findings: In silico studies have successfully rationalized why certain pomalidomide-based PROTACs are more effective than others. For example, modeling has shown that the substitution position on the pomalidomide phthalimide (B116566) ring (C4 vs. C5) can significantly impact the stability of the resulting ternary complex and, consequently, the degradation activity. nih.gov Computational models can predict whether a given PROTAC design will lead to a productive or non-productive complex. A productive complex is one where the geometry allows for the efficient transfer of ubiquitin from the E2-conjugating enzyme (associated with the E3 ligase) to an accessible lysine (B10760008) residue on the target protein's surface. nih.govpromegaconnections.com These predictive models are becoming increasingly accurate and are vital for guiding the design of new, more potent, and selective degraders based on scaffolds like this compound. nih.gov

Future Directions and Emerging Research Avenues for Pomalidomide C2 Amido C1 O C5 O C1 2 Cooh Research

Development of Novel Pomalidomide-based PROTACs and Molecular Glues

The development of new and improved pomalidomide-based degraders is a central focus of current research, aiming to enhance potency, selectivity, and the range of accessible targets.

Exploration of Diverse Linker Chemistries and Design Principles

The linker component of a PROTAC is not merely a spacer but a critical determinant of its efficacy. explorationpub.com Research has shown that the linker's length, composition, and attachment points to the pomalidomide (B1683931) and target-binding moieties significantly influence the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein). rsc.orgnih.gov

Current strategies involve the rapid synthesis of libraries of PROTACs with varied linkers to probe structure-activity relationships. explorationpub.com This includes exploring different linker compositions, such as polyethylene (B3416737) glycol (PEG) units, alkyl chains, and more rigid structures to optimize the spatial arrangement of the E3 ligase and the target protein. rsc.orgnih.gov The goal is to identify linker chemistries that promote favorable protein-protein interactions within the ternary complex, thereby enhancing degradation efficiency. explorationpub.com

Table 1: Key Considerations in PROTAC Linker Design

| Linker Characteristic | Impact on PROTAC Activity | Research Focus |

| Length | Affects the distance and orientation between the E3 ligase and target protein, influencing ternary complex formation. nih.gov | Optimization for each specific target-ligase pair. |

| Composition | Influences solubility, cell permeability, and conformational flexibility. Common motifs include PEG and alkyl chains. nih.gov | Introduction of novel chemical moieties to improve physicochemical properties. |